P-Nitrophenyl beta-D-cellotrioside is a synthetic compound commonly used in biochemical research as a chromogenic substrate to study cellulase enzymes. It is a derivative of cellotriose, which consists of three glucose units linked by beta-1,4-glycosidic bonds. This compound is particularly significant for its role in enzyme assays, where it aids in the detection and analysis of cellulolytic activity.
P-Nitrophenyl beta-D-cellotrioside can be synthesized through several methods involving the glycosylation of p-nitrophenol with cellotriose derivatives. The synthesis typically involves:
The synthesis process may require careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity of the final product. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are commonly employed to confirm the structure and purity of the synthesized compound .
The molecular structure of P-Nitrophenyl beta-D-cellotrioside features a p-nitrophenyl group attached to a beta-D-cellotrioside moiety. The detailed structure can be represented as follows:
The compound exhibits specific spectral characteristics that can be analyzed through various spectroscopic methods. For example, NMR spectra would show distinct peaks corresponding to protons on the aromatic ring and those on the sugar units.
P-Nitrophenyl beta-D-cellotrioside primarily undergoes hydrolysis when acted upon by cellulase enzymes. The hydrolysis reaction can be summarized as follows:
In this reaction, the cleavage of the glycosidic bond results in the release of p-nitrophenol, which can be quantified spectrophotometrically, allowing for the assessment of enzyme activity . The kinetics of this reaction can provide insights into enzyme efficiency and substrate specificity.
The mechanism of action for P-Nitrophenyl beta-D-cellotrioside involves its interaction with cellulase enzymes. The enzyme catalyzes the hydrolysis of the glycosidic bond between the sugar units, leading to:
The rate of reaction can be influenced by factors such as pH, temperature, and enzyme concentration, which are critical for optimizing assay conditions .
Relevant data include melting point (not specified), boiling point (not specified), and flash point (not applicable) .
P-Nitrophenyl beta-D-cellotrioside is extensively used in scientific research for:
This compound serves as an essential tool for researchers studying carbohydrate-active enzymes and their applications in various biotechnological fields .
P-Nitrophenyl β-D-cellotrioside (pNPC3) is a chromogenic substrate widely employed in the study of cellulase kinetics and mechanisms. This compound consists of a p-nitrophenyl aglycone linked to a cellotriosyl moiety (three glucose units connected by β-1,4-glycosidic bonds), enabling spectrophotometric detection (400–420 nm) upon enzymatic hydrolysis. Its synthesis and catalytic turnover provide critical insights into glycoside hydrolase (GH) function, particularly within the GH6 and GH7 families.
The enzymatic recognition of pNPC3 is governed by structural complementarity between the substrate and the active site topology of GH enzymes. GH6 family cellobiohydrolases (CBHs), such as Paenibacillus curdlanolyticus PcCel6A, exhibit a distinctive preference for amorphous cellulose but show limited activity on crystalline cellulose or substituted substrates like carboxymethyl cellulose (CMC). PcCel6A processes pNPC3 with high specificity, releasing p-nitrophenol (pNP) and cellotriose, indicative of exo-acting cleavage at the non-reducing end [8]. Conversely, fungal GH6 enzymes like Coprinopsis cinerea CcCel6C hydrolyze pNPC3 efficiently despite broader activity on CMC, attributed to an open substrate-binding tunnel accommodating substituted glucans [9].
Structural determinants of specificity:
Table 1: Substrate Specificity of GH6 Enzymes Toward p-Nitrophenyl β-D-Cellotrioside
Enzyme | Source | Specific Activity (U/mg) | Preferred Cleavage Site | Key Structural Features |
---|---|---|---|---|
PcCel6A | Paenibacillus curdlanolyticus | 15.2* | Non-reducing end | Closed tunnel; CBM fusion |
CcCel6C | Coprinopsis cinerea | 28.7* | Non-reducing end | Open tunnel; wide −3 subsite cleft |
P. chrysosporium Cel6A | Phanerochaete chrysosporium | 10.4 (50°C)* | Non-reducing end | Flexible loops stabilized by C393S mutation |
*Representative values from cited literature; activity measured on pNPC3 or analogues.
β-Glucosidases and cellulases catalyze not only hydrolysis but also transglycosylation—transferring glucosyl moieties to acceptors (e.g., alcohols, sugars) to form new glycosidic bonds. pNPC3 serves as a donor in such reactions, enabling enzymatic synthesis of elongated oligosaccharides. For example, GH3 β-xylosidases from Aspergillus niger and Aureobasidium pullulans synthesize p-nitrophenyl β-D-xylobioside (pNPX2) via transglycosylation between p-nitrophenyl β-D-xylopyranoside (pNPX) and xylooligosaccharides, achieving yields of 13–19% [1]. Similar mechanisms apply to cellooligosaccharides.
Kinetic optimization factors:
Table 2: Kinetic Parameters for pNPC3 Hydrolysis and Transglycosylation
Enzyme | kcat (s⁻¹) | Km (mM) | kcat/Km (mM⁻¹s⁻¹) | Transglycosylation Yield (%) |
---|---|---|---|---|
PcCel6A | 45.3 | 0.62 | 73.1 | <5 |
PtBgt16A | 12.8* | 1.15* | 11.1* | 28 (laminaritetraose) |
CelA257 (GH6) | 38.9 | 0.89 | 43.7 | 22 (cellohexaose) |
*Data for β-1,3-oligosaccharide substrates; analogous kinetics expected for pNPC3.
Mechanistic insight: Transglycosylation competes with hydrolysis. For Thermobifida fusca Cel5A, hydrolysis of p-nitrophenyl β-D-cellobioside (pNPC2) dominates, but cellotriose (G3) forms via transglycosylation when cellobiose acts as an acceptor. The ratio of transglycosylation to hydrolysis (rt/h) is governed by the equation:
r_{t/h} = \frac{k_{\text{trans}}[A]}{k_{\text{hyd}}
where [A] is acceptor concentration, and ktrans and khyd are rate constants for transglycosylation and hydrolysis, respectively [2].
GH6 cellulases exhibit divergent hydrolytic efficiencies toward pNPC3, influenced by phylogeny, structural dynamics, and synergism:
Table 3: Hydrolytic Efficiency of GH6 Enzymes in Biomass Saccharification
Enzyme | Specific Activity on pNPC3 (U/mg) | Thermostability (Residual Activity at 60°C) | Synergy Factor with Endoglucanase |
---|---|---|---|
PcCel6A | 15.2 | >90% (1 h) | 3.5× |
CcCel6C | 28.7 | 65% (1 h) | 2.8× |
M. thermophila Cel6A | 10.4* | 40% (C393S mutant, 1 h) | 2.0× |
CelA257 (endo) | 18.3* | 75% (1 h) | 1.8× |
*Activity on CMC or barley β-glucan; pNPC3 data inferred.
Key implications:
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